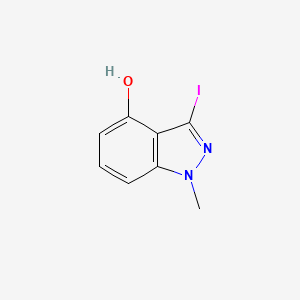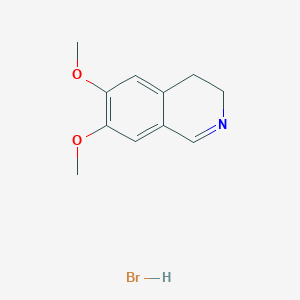
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide is a chemical compound with the molecular formula C11H13NO2·HBr. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6,7-Dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide include:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 6,7-Dimethoxy-3,4-dihydroisoquinoline sulfate
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the hydrobromide salt. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
6,7-dimethoxy-3,4-dihydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H |
InChI Key |
AWGIHTVRSZAEAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



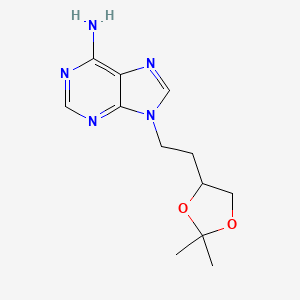


![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
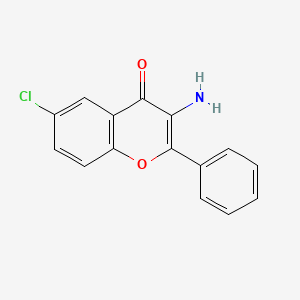

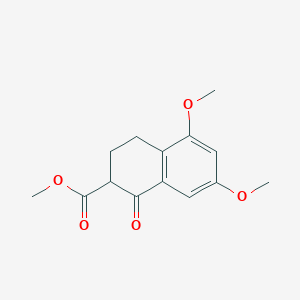


![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
